molecular formula C20H18O8S B2370260 Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate CAS No. 848752-24-9

Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate

Cat. No. B2370260
CAS RN: 848752-24-9
M. Wt: 418.42
InChI Key: CSQPQYMEFQHEIF-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The compound has a sulfonyloxy group attached to the chromen ring and an ethoxybenzoate group attached to the chromen ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds are often synthesized through reactions involving coumarin derivatives . For example, new coumarin derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a chromen ring, which is a fused two-ring system, with a sulfonyloxy group and an ethoxybenzoate group attached .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate is utilized in the synthesis of complex organic compounds. For example, it is used in the synthesis of novel [1,2,3]Triazolo[1,5-a]quinoline derivatives, indicating its role in heterocyclic chemistry (Pokhodylo & Obushak, 2019).

Chemical Modification and Derivative Formation 2. This compound has been used as a precursor in the preparation of carboxylic acid functionalized poly(ethylene glycol), demonstrating its versatility in polymer chemistry (Sedlák, Drabina, Svobodová & Hanusek, 2008).

  • Research also includes the study of its sulfinyl derivatives and C-S bond fission properties, which are significant in organic synthesis and mechanistic studies (El-Bardan, 1992).

Biocatalysis and Drug Metabolism 4. It has applications in the field of biocatalysis and drug metabolism, as seen in studies where microbial-based biocatalytic systems are used to produce mammalian metabolites of related compounds (Zmijewski, Gillespie, Jackson, Schmidt, Yi & Kulanthaivel, 2006).

Analytical and Medicinal Chemistry 5. In the realm of analytical chemistry, its derivatives are analyzed in cosmetic products using reversed-phase high performance liquid chromatography, demonstrating its relevance in analytical methodologies (Li, Kang & Wu, 2000).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the biological activity of many coumarin derivatives, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8S/c1-4-25-20(22)13-5-7-14(8-6-13)27-19-12(2)26-17-11-15(28-29(3,23)24)9-10-16(17)18(19)21/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQPQYMEFQHEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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